molecular formula C12H12Cl2N2S B3084345 1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-32-5

1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084345
CAS No.: 1142212-32-5
M. Wt: 287.2 g/mol
InChI Key: BLNJVZQYOINGAL-UHFFFAOYSA-N
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Description

The compound “1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids, DNA and RNA .


Molecular Structure Analysis

The compound likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2,5-dichlorophenyl group suggests the presence of a phenyl (benzene) ring with chlorine atoms at the 2nd and 5th positions .


Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, often involving the nitrogen atoms in the pyrimidine ring or functional groups attached to the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Chemical Synthesis and Derivatization

1,4-Dihydropyrimidines, like the specified compound, are integral in chemical syntheses, especially in organic chemistry. They are utilized as scaffolds for creating a wide array of derivative molecules. For instance, Borgarelli et al. (2022) discussed the synthesis of a 1,4-dihydropyrimidine derivative, emphasizing its role in facilitating downstream derivatization toward new molecule formations (Borgarelli et al., 2022).

Role in Drug Development

1,4-Dihydropyrimidine derivatives have been explored in drug development due to their pharmacological properties. For example, Majeed and Shaharyar (2011) synthesized various 1,6-dihydropyrimidine-2-thiol derivatives, highlighting their potential in medicinal chemistry (Majeed & Shaharyar, 2011).

Structural and Conformational Studies

These compounds are also studied for their structural characteristics. Ravikumar and Sridhar (2005) analyzed the structures of 1,4-dihydropyrimidines with carbamoyl substitutions, demonstrating their structural resemblance to calcium channel blockers (Ravikumar & Sridhar, 2005).

Electromechanical Properties

1,4-Dihydropyrimidines are also significant in studies related to their electromechanical properties. Wrona, Giziewicz, and Shugar (1975) discussed the electrochemical and photochemical reductions of 2-thiopyrimidines, a related compound, highlighting the importance of these reactions in nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).

Antimicrobial and Antitubercular Activities

Some 1,4-dihydropyrimidine derivatives exhibit antimicrobial and antitubercular activities. This is exemplified in the work of Abdelghani et al. (2017), who synthesized new pyrimidines and evaluated their antimicrobial properties (Abdelghani et al., 2017).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Pyrimidine derivatives are an active area of research due to their wide range of biological activities and potential as therapeutic agents .

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2S/c1-12(2)5-6-16(11(17)15-12)10-7-8(13)3-4-9(10)14/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNJVZQYOINGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
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1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
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1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
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1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
Reactant of Route 5
1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(2,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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